Elarofiban - 198958-88-2

Elarofiban

Catalog Number: EVT-267310
CAS Number: 198958-88-2
Molecular Formula: C22H32N4O4
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elarofiban, also known as RWJ-53308, is a potent, selective and orally active GPIIb/IIIa antagonist. RWJ-53308 is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist that inhibits fibrinogen binding to GPIIb/IIIa with an IC(50) of 0.4+/-0.3 nM. RWJ-53308 inhibits thrombin-induced platelet aggregation in human gel-filtered platelets (IC(50)=60+/-12 nM) and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) (IC(50)=60+/-10, 150+/-30, 70+/-4, and 160+/-80 nM, respectively). RWJ-53308 may be useful for both acute and chronic treatment of arterial thrombotic disorders.
Synthesis Analysis

The synthesis of Elarofiban involves several key steps, starting from the preparation of specific intermediates. A practical synthesis route includes:

  1. Formation of the Piperidine Intermediate: The initial step involves synthesizing a piperidine derivative, which serves as a crucial building block.
  2. Coupling Reaction: This intermediate is then coupled with a pyridine derivative under controlled reaction conditions to form a more complex structure.
  3. Final Assembly: The final product is obtained through purification processes, including crystallization and chromatography, to ensure high yield and purity.

Optimization of these synthetic routes is critical for industrial production, focusing on cost-effectiveness and scalability while maintaining high purity levels .

Molecular Structure Analysis

Elarofiban's molecular structure features a distinct arrangement that facilitates its function as an antagonist to the glycoprotein IIb/IIIa receptor. Its structure can be summarized as follows:

  • Molecular Formula: C19_{19}H22_{22}N4_{4}O3_{3}
  • Molecular Weight: 342.40 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that contribute to its binding affinity and specificity for the glycoprotein IIb/IIIa receptor.

The three-dimensional conformation of Elarofiban allows it to effectively mimic fibrinogen, thereby inhibiting its interaction with the receptor .

Chemical Reactions Analysis

Elarofiban participates in various chemical reactions that can modify its structure or enhance its functionality:

  • Oxidation Reactions: Elarofiban can undergo oxidation under specific conditions, leading to oxidized derivatives that may exhibit altered biological activity.
  • Reduction Reactions: Reduction can modify certain functional groups within the molecule, potentially affecting its pharmacological properties.
  • Substitution Reactions: The compound can also engage in substitution reactions, particularly at the piperidine and pyridine rings, allowing for structural modifications that may enhance its efficacy or selectivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Mechanism of Action

Elarofiban's mechanism of action primarily involves its binding to the glycoprotein IIb/IIIa receptor on activated platelets. By preventing fibrinogen from binding to this receptor, Elarofiban effectively inhibits platelet aggregation. This action is vital in preventing thrombus formation, which can lead to serious cardiovascular events such as myocardial infarction.

The binding affinity of Elarofiban is notably high, with an IC50 value of approximately 0.15 nM, indicating its potent inhibitory effect on platelet aggregation . Studies have shown that Elarofiban can inhibit thrombin-induced platelet aggregation in human gel-filtered platelets and platelet-rich plasma responses to various agonists including collagen and adenosine diphosphate .

Physical and Chemical Properties Analysis

Elarofiban exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the formulation and delivery methods for therapeutic applications .

Applications

Elarofiban has significant applications across various scientific fields:

  • Medicine: It is primarily investigated for its potential use in treating cardiovascular diseases by preventing thrombus formation.
  • Biochemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists and their interactions with platelets.
  • Pharmaceutical Industry: Explored for developing new anticoagulant therapies aimed at managing thrombotic disorders.

Moreover, derivatives of Elarofiban are being researched for use as radiotracers in positron emission tomography imaging, enhancing the ability to visualize thrombus formation in vivo .

Molecular Design & Structure-Activity Relationship of Elarofiban

Rational Drug Design Principles in GP IIb/IIIa Antagonist Development

The development of Elarofiban followed a paradigm shift in antiplatelet therapy, targeting the integrin αIIbβ3 (GP IIb/IIIa) receptor—a key mediator of platelet aggregation. Early peptide-based inhibitors like abciximab (a monoclonal antibody) and eptifibatide (a cyclic heptapeptide) demonstrated clinical efficacy but faced limitations:

  • Immunogenicity: Abciximab's murine origin risked immune reactions [3] [5].
  • Pharmacokinetic instability: Eptifibatide's peptide backbone required intravenous infusion due to rapid enzymatic degradation [7].
  • Lack of oral bioavailability: First-generation agents lacked oral formulations, restricting long-term use [5].

Elarofiban emerged from efforts to design orally active, nonpeptide antagonists using structure-based drug design (SBDD). Key principles included:

  • Ligand mimicry: Replicating the Arg-Gly-Asp (RGD) or Lys-Gly-Asp (KGD) motifs of fibrinogen—the natural ligand of αIIbβ3—using rigid scaffolds [1] [5].
  • Conformational constraint: Incorporating bicyclic systems to lock pharmacophores into bioactive conformations, enhancing binding affinity [5].
  • β-Subunit specificity: Exploiting structural differences in the β3 integrin to minimize cross-reactivity with αvβ3 (implicated in bone remodeling) [1] [7].

Table 1: Evolution of GP IIb/IIIa Inhibitors

GenerationExampleChemical ClassLimitations
PeptideAbciximabChimeric monoclonal antibodyImmunogenicity, IV-only administration
PeptidomimeticEptifibatideCyclic heptapeptideShort half-life, IV infusion required
NonpeptideElarofibanTyrosine-derived small moleculeOptimized for oral bioavailability

Key Structural Motifs Driving Target Affinity and Selectivity

Elarofiban’s structure (C₂₂H₂₄F₂N₄O₅S) integrates distinct pharmacophores critical for αIIbβ3 antagonism:

Benzylamine Scaffold

  • Serves as a rigid spacer, positioning the sulfonamide and tyrosine moieties for optimal engagement with the β3 MIDAS (metal-ion-dependent adhesion site) domain [5].
  • Mimics the spatial orientation of the KGD tripeptide’s lysine side chain, enhancing electrostatic complementarity [7].

Sulfonamide Linker

  • The -SO₂NH- group forms hydrogen bonds with β3-subunit residues Tyr122 and Asn215 [5].
  • Enhances metabolic stability compared to ester-containing predecessors (e.g., roxifiban) [5].

Tyrosine-Derived Bioisostere

  • The fluorinated tyrosine analog (3,5-difluoro-tyrosine) acts as a carboxylate bioisostere, mimicking aspartate in RGD motifs [5].
  • Fluorine atoms increase membrane permeability and reduce oxidative metabolism via ortho-effects on cytochrome P450 [7].

Table 2: Key Structural Motifs and Functions in Elarofiban

Structural MotifRole in Target EngagementImpact on Drug Properties
Benzylamine coreRigid spacer for pharmacophore alignmentReduces entropic penalty upon binding
Sulfonamide linker (-SO₂NH-)H-bonds with β3 Tyr122/Asn215Enhances binding specificity & solubility
3,5-Difluoro-tyrosineMimics RGD aspartate; coordinates MIDAS Mg²⁺Improves membrane permeability & stability

Comparative Analysis of Tyrosine-Derived Nonpeptide Antagonists

Elarofiban belongs to a class of tyrosine-based αIIbβ3 antagonists designed for oral delivery. Key competitors and their SAR distinctions include:

RUC-1 to RUC-4 Series

  • RUC-1: Initial fragment hit with low affinity (IC₅₀ >1 mM). Lacked the sulfonamide linker, resulting in poor engagement with the β3 metal ion [5].
  • RUC-2: Introduced a sulfonamide group, improving affinity (IC₅₀ = 200 nM) but exhibiting suboptimal selectivity over αvβ3 [5].
  • RUC-4: Incorporated a meta-fluorine on tyrosine, boosting affinity (IC₅₀ = 50 nM) and selectivity via steric clashes with αvβ3’s Trp178 [5].

Elarofiban vs. RUC-4

  • Bioavailability: Elarofiban’s 3,5-difluoro tyrosine enhances oral absorption (F >20%) versus RUC-4’s monofluorinated analog (F <5%) [5].
  • Selectivity: Both show >500-fold selectivity for αIIbβ3 over αvβ3, but Elarofiban’s benzylamine scaffold reduces off-target binding to β1 integrins [7].
  • Binding kinetics: Elarofiban’s kon (1.2 × 10⁵ M⁻¹s⁻¹) exceeds RUC-4’s (8.0 × 10⁴ M⁻¹s⁻¹), attributed to optimized electrostatic complementarity [5].

Table 3: Comparative Profile of Tyrosine-Derived αIIbβ3 Antagonists

CompoundCore StructureαIIbβ3 IC₅₀ (nM)Selectivity (αIIbβ3:αvβ3)Oral Bioavailability
RUC-1Phenol-sulfonamide>1,000,000Not determinedNegligible
RUC-2Tyrosine-sulfonamide20010:1Low (<5%)
RUC-43-F-tyrosine-sulfonamide50>500:1Low (<5%)
Elarofiban3,5-F₂-tyrosine-benzylamine18>500:1Moderate (20-30%)

Mechanistic Implications of Fluorination

Properties

CAS Number

198958-88-2

Product Name

Elarofiban

IUPAC Name

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid

Molecular Formula

C22H32N4O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1

InChI Key

ABNXKGFLZFSILK-MOPGFXCFSA-N

SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3

Solubility

Soluble in DMSO

Synonyms

Elarofiban; RWJ-53308; RWJ 53308; RWJ53308.

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.